3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide
Description
Properties
Molecular Formula |
C20H20ClNO3S3 |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-6-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H20ClNO3S3/c1-12-3-4-15-16(9-12)27-19(18(15)21)20(23)22(10-17-13(2)5-7-26-17)14-6-8-28(24,25)11-14/h3-5,7,9,14H,6,8,10-11H2,1-2H3 |
InChI Key |
KVRLKXHUTRHPAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=C(C=CS3)C)C4CCS(=O)(=O)C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Alkynylthioanisole Derivatives
A common approach involves the cyclization of o-alkynylthioanisole precursors. For example, methyl(2-(phenylethynyl)phenyl)sulfane derivatives undergo palladium-catalyzed carbonylative cyclization under CO pressure to form benzothiophene-3-carboxylic esters. While this method primarily yields 3-carboxylates, adaptations for 2-carboxylic acids require repositioning substituents. Alternative routes, such as Friedel-Crafts acylation or thio-Claisen rearrangements, may be utilized to install the carboxylic acid group at the 2-position.
Key Reaction Conditions:
Functionalization of the Benzothiophene Core
Chlorination and methylation are critical for introducing the 3-chloro and 6-methyl groups. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables regioselective chlorination at position 3, followed by Friedel-Crafts alkylation for methyl group installation at position 6.
Example Protocol :
-
Treat 1-benzothiophene-2-carboxylic acid with LDA at -78°C in THF.
-
Quench with hexachloroethane to install chlorine at position 3.
-
Methylate position 6 via AlCl₃-catalyzed reaction with methyl iodide.
Preparation of the Bifunctional Amine Moiety
The target compound’s amine component, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]amine, requires a two-step synthesis involving oxidation and alkylation.
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
Tetrahydrothiophen-3-amine is oxidized to its sulfone derivative using hydrogen peroxide (H₂O₂) in acetic acid.
Reaction Conditions :
Alkylation with (3-Methylthiophen-2-yl)methyl Bromide
The sulfonated amine is alkylated with (3-methylthiophen-2-yl)methyl bromide in the presence of a base:
Procedure :
-
Dissolve 1,1-dioxidotetrahydrothiophen-3-amine (1 equiv) and K₂CO₃ (2 equiv) in DMF.
-
Add (3-methylthiophen-2-yl)methyl bromide (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature for 24 hours.
-
Isolate the product via extraction (EtOAc/H₂O) and column chromatography.
Yield : 70–75%
Coupling Strategies for Amide Bond Formation
The final step involves coupling the benzothiophene carboxylic acid derivative with the bifunctional amine. Two primary methods are employed:
Acid Chloride Route
-
Synthesis of 3-Chloro-6-Methyl-1-Benzothiophene-2-Carbonyl Chloride :
-
Amide Coupling :
Carbodiimide-Mediated Coupling
As an alternative to handling reactive acid chlorides, carbodiimides like N,N'-carbonyldiimidazole (CDI) facilitate direct coupling:
Procedure :
-
Activate 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid (1 equiv) with CDI (1.2 equiv) in THF for 2 hours.
-
Add the amine (1 equiv) and stir for 24 hours.
-
Purify via recrystallization from ethyl acetate.
Yield : 60–65%
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
PdI₂/KI System : Increases reaction efficiency in cyclization steps, achieving 80% yield for benzothiophene cores.
-
Ionic Liquids : BmimBF₄ improves catalyst recycling in palladium-mediated reactions, sustaining yields over three cycles.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Acid Chloride Coupling | High reactivity, short reaction time | Requires handling corrosive reagents | 65–70% |
| Carbodiimide-Mediated | Avoids acid chlorides, milder conditions | Lower yields, longer reaction times | 60–65% |
| Palladium-Catalyzed | Efficient for core synthesis, scalable | Limited to carboxylate intermediates | 70–80% |
Challenges and Recommendations
-
Amine Sensitivity : The bifunctional amine is prone to oxidation; use inert atmospheres (N₂/Ar) during synthesis.
-
Regioselectivity : Ensure precise temperature control during chlorination to avoid polyhalogenation.
-
Scalability : The PdI₂/KI system offers scalability but requires high-pressure equipment.
Future research should explore enzymatic coupling methods and flow chemistry to improve efficiency and sustainability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the thiophene and dioxidotetrahydrothiophenyl groups makes it susceptible to oxidation reactions. Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Impact of the Sulfone Group
The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound and analogs (e.g., CAS 874138-75-7 and 575470-41-6) introduces a polar sulfone moiety, enhancing water solubility compared to non-sulfonated analogs . This feature is critical for improving bioavailability in drug design.
Role of Aromatic Substitutions
Steric and Electronic Effects
- Chlorine Position : The 3-chloro substituent on the benzothiophene core is conserved across analogs, suggesting its role in stabilizing molecular conformation or binding interactions .
- Methyl vs. Ethyl Groups : The 6-methyl group in the target compound and CAS 874138-75-7 reduces steric hindrance compared to the ethyl group in CAS 438531-46-5, possibly favoring target engagement .
Pharmacological Implications
While direct activity data for the target compound are unavailable, analogs highlight trends:
- Sulfone-Containing Derivatives (CAS 874138-75-7, 575470-41-6) : These compounds are prioritized in kinase inhibitor research due to their balanced solubility and binding affinity .
- Trifluoromethylphenyl Analogs (5701-83-7) : High LogP values suggest utility in central nervous system targets, though metabolic clearance may be faster .
Biological Activity
The compound 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is a member of the benzothiophene derivatives, which has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
- Molecular Formula : CHClNOS
- Molecular Weight : 343.9 g/mol
- CAS Number : 312938-90-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may utilize continuous flow reactors to enhance efficiency and yield. The structural complexity arises from the presence of chloro substituents and a dioxidation state in the tetrahydrothiophene moiety, contributing to its unique chemical properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and cellular pathways.
The proposed mechanism of action involves binding to molecular targets such as proteins or enzymes, thereby altering their activity and influencing various biological processes. Studies suggest that it may modulate enzyme activity and affect signal transduction pathways critical for cellular functions.
Key Findings from Research Studies
- Anticancer Activity : Preliminary studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways.
- Antimicrobial Properties : The compound has demonstrated efficacy against certain bacterial strains, suggesting potential application as an antimicrobial agent.
- Enzyme Inhibition : It has been investigated for its ability to inhibit serine proteases, which are crucial in various physiological processes.
Case Studies
Several studies have explored the biological effects of this compound:
Applications
Given its biological activity, 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide may have applications in:
- Drug Development : Targeting cancer and infectious diseases.
- Biochemical Research : Understanding enzyme mechanisms and cellular signaling pathways.
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiophene core. Key steps include:
- Amide coupling : Reacting 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid derivatives with amines (e.g., 1,1-dioxidotetrahydrothiophen-3-amine) using carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane (DCM) under nitrogen .
- N-alkylation : Introducing the (3-methylthiophen-2-yl)methyl group via nucleophilic substitution or reductive amination .
Purification : Use reverse-phase HPLC with gradients (e.g., methanol/water, 30% → 100%) for intermediates, and recrystallization (methanol/water) for final products to achieve >95% purity .
Basic: How is the compound characterized analytically to confirm structure and purity?
Answer:
- Spectroscopy :
- 1H/13C NMR : Verify substituent integration (e.g., methyl groups at δ ~2.3 ppm, thiophene protons at δ 6.8–7.5 ppm) and absence of unreacted starting materials .
- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfone (S=O, ~1150 cm⁻¹) stretches .
- Mass spectrometry : HRMS (ESI+) to validate molecular weight (e.g., [M+H]+ expected for C₂₁H₂₁ClN₂O₃S₃: 485.02) .
- HPLC : Purity >95% with a C18 column and UV detection at 254 nm .
Basic: What initial biological assays are suitable for evaluating its activity?
Answer:
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced: How can reaction mechanisms for key synthetic steps be elucidated?
Answer:
- Kinetic studies : Monitor intermediates via LC-MS at varying temperatures (25–80°C) to identify rate-limiting steps (e.g., amide bond formation) .
- DFT calculations : Model transition states for N-alkylation steps to optimize solvent (DCM vs. THF) and base (K₂CO₃ vs. Et₃N) .
- Isotope labeling : Use ¹³C-labeled reagents to trace carboxylate group incorporation in the benzothiophene core .
Advanced: What computational strategies optimize synthesis and target binding?
Answer:
- Reaction path search : Use quantum chemical calculations (Gaussian 16) to predict feasible pathways for sulfone formation and minimize side products .
- Molecular docking (AutoDock Vina) : Screen against crystallized kinase domains (PDB: 3R4) to prioritize substituents enhancing binding affinity (e.g., methylthiophene for hydrophobic pockets) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hrs) to reduce variability .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) that may cause false negatives .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-antibodies) alongside enzymatic assays .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize analogs with halogen substitutions (Cl → F) or benzothiophene → benzofuran swaps to assess impact on solubility and target binding .
- Side-chain variations : Replace the tetrahydrothiophene sulfone with cyclic sulfonamides to evaluate steric and electronic effects .
- 3D-QSAR : CoMFA/CoMSIA models to correlate substituent electrostatic fields with IC₅₀ values .
Advanced: What in vivo models are appropriate for pharmacokinetic and efficacy studies?
Answer:
- Rodent models :
- Pharmacokinetics : IV/PO dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis to calculate t₁/₂, Cmax, and bioavailability .
- Xenografts : Nude mice implanted with HT-29 tumors to assess tumor growth inhibition at 50 mg/kg/day .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (BUN) during 28-day repeat-dose studies .
Advanced: How to address stability and formulation challenges for in vivo use?
Answer:
- Degradation studies : Accelerated stability testing (40°C/75% RH) to identify hydrolytic degradation hotspots (e.g., amide bonds) .
- Formulation : Use PEG-400/water (60:40) for solubility enhancement (>5 mg/mL) and lyophilization for long-term storage .
- Prodrug design : Mask sulfone groups as ester prodrugs to improve membrane permeability .
Advanced: What methodologies mitigate challenges in scaling up synthesis?
Answer:
- Process intensification : Switch from batch to flow chemistry for exothermic steps (e.g., sulfonation) to improve yield and safety .
- Catalyst optimization : Screen Pd/C vs. Raney Ni for hydrogenation steps to reduce metal leaching .
- PAT (Process Analytical Technology) : In-line FTIR to monitor reaction progress and automate quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
